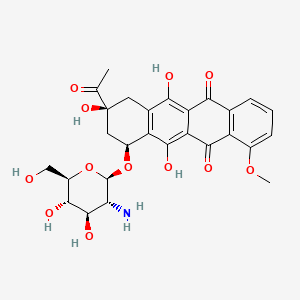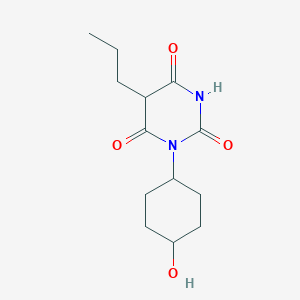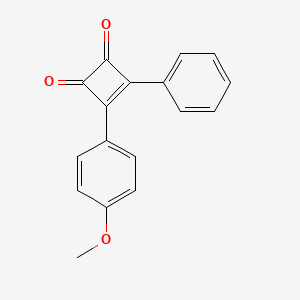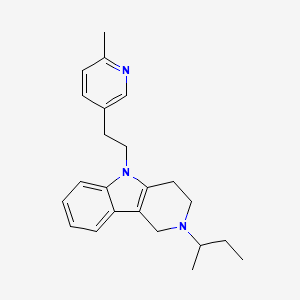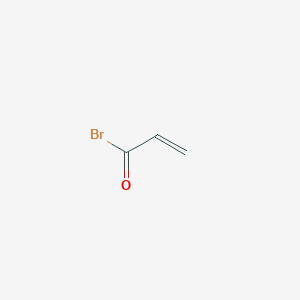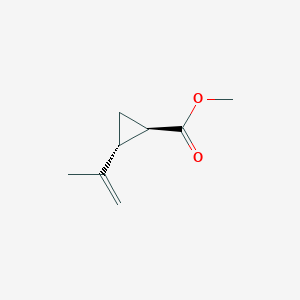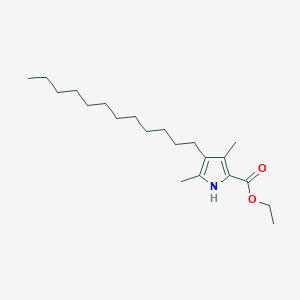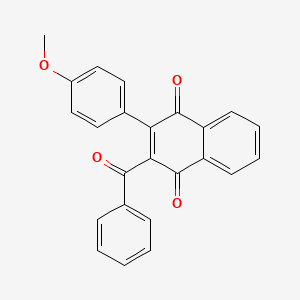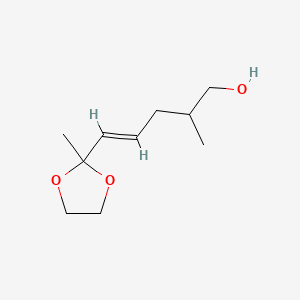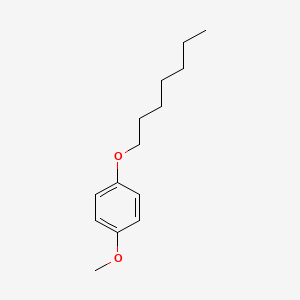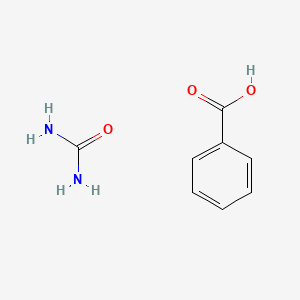
Benzoic acid--urea (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–urea (1/1) is a compound formed by the combination of benzoic acid and urea in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while urea is an organic compound with two amine groups attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–urea (1/1) can be achieved through the reaction of benzoic acid with urea under controlled conditions. One common method involves dissolving benzoic acid in a suitable solvent, such as ethanol, and then adding urea to the solution. The mixture is heated to facilitate the reaction, and the product is then isolated through crystallization or filtration.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–urea (1/1) may involve more efficient and scalable methods. For example, the reaction can be carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–urea (1/1) undergoes various chemical reactions, including:
Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitrobenzoic acid, halobenzoic acids.
Scientific Research Applications
Benzoic acid–urea (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid–urea (1/1) involves its ability to form hydrogen bonds and interact with various molecular targets. The benzoic acid component can disrupt microbial cell membranes, leading to antimicrobial effects. Urea, on the other hand, can enhance the solubility and stability of the compound, making it more effective in various applications.
Comparison with Similar Compounds
Benzoic acid–urea (1/1) can be compared to other similar compounds such as:
Benzoic acid: While benzoic acid alone has antimicrobial properties, its combination with urea enhances its solubility and stability.
Urea: Urea alone is used as a fertilizer and in various industrial applications, but its combination with benzoic acid provides additional antimicrobial benefits.
Salicylic acid–urea: Another similar compound with applications in medicine and industry, but with different chemical properties and uses.
Properties
CAS No. |
21835-57-4 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
benzoic acid;urea |
InChI |
InChI=1S/C7H6O2.CH4N2O/c8-7(9)6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H,8,9);(H4,2,3,4) |
InChI Key |
NSGOVOMOUNRVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


